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Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Apoverbenone, with its rigid bicyclic framework and defined stereochemistry, serves as a

valuable chiral building block in modern organic synthesis. Its utility is particularly pronounced

in the construction of complex molecular architectures where precise stereocontrol is

paramount. This technical guide provides an in-depth exploration of the stereochemistry of (+)-
apoverbenone, including its absolute configuration, chiroptical properties, and stereoselective

transformations. Detailed experimental protocols for its synthesis and key reactions, along with

spectroscopic data for its characterization, are presented to support researchers in its

application. Furthermore, this guide elucidates the significant role of (+)-apoverbenone as a

precursor in the synthesis of cannabinoids and details the associated signaling pathways,

offering valuable insights for drug development professionals.

Physicochemical and Stereochemical Properties
(+)-Apoverbenone, systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one,

is a bicyclic monoterpenoid ketone.[1] Its rigid structure, arising from the fused ring system,

dictates its reactivity and stereoselectivity.[1] The absolute configuration of (+)-apoverbenone
has been unequivocally established as (1R,5R).[1]
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Property Value Reference

IUPAC Name

(1R,5R)-6,6-

dimethylbicyclo[3.1.1]hept-3-

en-2-one

[1]

CAS Number 35408-03-8 [1]

Molecular Formula C₉H₁₂O [1]

Molecular Weight 136.19 g/mol

Appearance Combustible liquid

Specific Rotation [α]D +319° (c 2.4% in CHCl₃) [1]

Spectroscopic Data for Structural Elucidation
The structural integrity and stereochemical purity of (+)-apoverbenone are confirmed through

various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.85 d 5.5 H-3

7.25 d 5.5 H-4

2.75 m H-1

2.55 m H-5

2.30 d 9.0 H-7a

2.15 d 9.0 H-7b

1.45 s CH₃-syn

0.90 s CH₃-anti
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¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

203.0 C-2

165.0 C-4

128.0 C-3

60.0 C-1

45.0 C-5

40.0 C-6

38.0 C-7

26.0 CH₃-syn

21.0 CH₃-anti

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)

1680 Strong
C=O stretch (α,β-unsaturated

ketone)

1610 Medium C=C stretch

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

136 M⁺ Molecular Ion

121 [M - CH₃]⁺

108 [M - CO]⁺

93 [M - CO - CH₃]⁺

77 [C₆H₅]⁺

Synthesis of (+)-Apoverbenone
The most common and efficient method for the enantioselective synthesis of (+)-
apoverbenone is the sulfenylation-dehydrosulfenylation of (+)-nopinone, which is readily

available from (-)-β-pinene.

(+)-Nopinone Sulfenylation
(LDA, PhSSPh)

1. Phenylsulfinyl nopinone Oxidation
(m-CPBA)

2. Dehydrosulfenylation
(Heat) (+)-Apoverbenone3.

Click to download full resolution via product page

Synthetic workflow for (+)-Apoverbenone.

Experimental Protocol: Sulfenylation-
Dehydrosulfenylation of (+)-Nopinone
Materials:

(+)-Nopinone

Lithium diisopropylamide (LDA)

Diphenyl disulfide (PhSSPh)

meta-Chloroperoxybenzoic acid (m-CPBA)

Tetrahydrofuran (THF), anhydrous

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b2804160?utm_src=pdf-body
https://www.benchchem.com/product/b2804160?utm_src=pdf-body
https://www.benchchem.com/product/b2804160?utm_src=pdf-body
https://www.benchchem.com/product/b2804160?utm_src=pdf-body-img
https://www.benchchem.com/product/b2804160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2804160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toluene

Saturated aqueous sodium bicarbonate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Sulfenylation:

A solution of LDA is prepared in anhydrous THF at -78 °C.

A solution of (+)-nopinone in anhydrous THF is added dropwise to the LDA solution, and

the mixture is stirred for 1 hour at -78 °C to form the enolate.

A solution of diphenyl disulfide in anhydrous THF is then added, and the reaction mixture

is allowed to warm to room temperature and stirred for 12 hours.

The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the

phenylthio nopinone intermediate.

Oxidation:

The phenylthio nopinone is dissolved in dichloromethane at 0 °C.

A solution of m-CPBA in dichloromethane is added dropwise, and the mixture is stirred at

0 °C for 2 hours.

The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are

separated. The aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated to give the crude phenylsulfinyl nopinone.

Dehydrosulfenylation (Syn-Elimination):

The crude phenylsulfinyl nopinone is dissolved in toluene.

The solution is heated to reflux for 4-6 hours. The progress of the reaction can be

monitored by TLC.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to afford (+)-
apoverbenone as a colorless oil.

Stereoselective Reactions of (+)-Apoverbenone
The rigid bicyclic structure and the presence of the α,β-unsaturated ketone moiety make (+)-
apoverbenone an excellent substrate for various stereoselective transformations.

Diels-Alder Reaction
(+)-Apoverbenone acts as a chiral dienophile in [4+2] cycloaddition reactions, leading to the

formation of chiral cyclohexene derivatives with high diastereoselectivity, often exceeding 95:5.

Reactants

Product(+)-Apoverbenone
(Dienophile)

Endo/Exo Adducts
(High Diastereoselectivity)

[4+2] Cycloaddition

Diene
(e.g., Cyclopentadiene)

Click to download full resolution via product page

Diels-Alder reaction with (+)-Apoverbenone.
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Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

(+)-Apoverbenone

Cyclopentadiene (freshly cracked from dicyclopentadiene)

Dichloromethane

Silica gel for column chromatography

Procedure:

To a solution of (+)-apoverbenone in dichloromethane at 0 °C is added freshly cracked

cyclopentadiene.

The reaction mixture is stirred at room temperature for 24 hours.

The solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to separate the endo and exo

diastereomers. The endo adduct is typically the major product.

Conjugate Addition
The enone system in (+)-apoverbenone is susceptible to 1,4-conjugate addition of various

nucleophiles, including organocuprates. This reaction proceeds with high stereoselectivity and

is a key step in the synthesis of various natural products, most notably cannabinoids.

Application in Cannabinoid Synthesis and Signaling
Pathway
(+)-Apoverbenone is a crucial chiral precursor for the enantioselective synthesis of

cannabinoids, such as (-)-Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). The

stereochemistry of (+)-apoverbenone is transferred to the cannabinoid scaffold, ensuring the

formation of the desired enantiomer.
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Experimental Protocol: Stereoselective Synthesis of a Cannabinoid Intermediate

Materials:

(+)-Apoverbenone

Olivetol

Lewis acid (e.g., BF₃·OEt₂)

Anhydrous dichloromethane

Procedure:

To a solution of olivetol in anhydrous dichloromethane at -10 °C is added a Lewis acid (e.g.,

BF₃·OEt₂).

A solution of (+)-apoverbenone in anhydrous dichloromethane is then added dropwise.

The reaction mixture is stirred at -10 °C for several hours until the reaction is complete

(monitored by TLC).

The reaction is quenched with saturated aqueous sodium bicarbonate.

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate,

and concentrated.

The crude product is purified by column chromatography to yield the cannabinoid

intermediate.

Cannabinoid Receptor Signaling Pathway
Cannabinoids, synthesized using (+)-apoverbenone as a chiral starting material, exert their

biological effects primarily through the cannabinoid receptors, CB1 and CB2. These are G-

protein coupled receptors (GPCRs). The activation of CB1 receptors in the central nervous

system is responsible for the psychotropic effects of THC.
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Simplified Cannabinoid Receptor 1 (CB1) Signaling Pathway.

The binding of an agonist like THC to the CB1 receptor leads to the activation of the associated

Gαi/o protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of

Protein Kinase A (PKA) activity. Additionally, the activated G-protein can directly modulate ion

channels, leading to the inhibition of calcium influx and activation of potassium efflux, which

ultimately results in the inhibition of neurotransmitter release.
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Conclusion
(+)-Apoverbenone stands as a testament to the power of stereochemistry in directing the

synthesis of complex molecules. Its well-defined absolute configuration and rigid bicyclic

structure make it an invaluable tool for asymmetric synthesis. The detailed spectroscopic data

and experimental protocols provided in this guide are intended to empower researchers to fully

leverage the synthetic potential of this versatile chiral building block, particularly in the

burgeoning field of cannabinoid research and development. A thorough understanding of its

stereochemical properties and reactivity is crucial for the rational design and efficient synthesis

of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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